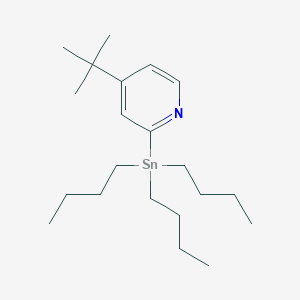








|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][N:3]=1.C([Li])CCC.[CH2:17]([Sn:21]([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])Cl)[CH2:18][CH2:19][CH3:20]>C1COCC1>[C:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Sn:21]([CH2:23][CH2:24][CH2:25][CH3:26])([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:17][CH2:18][CH2:19][CH3:20])[CH:7]=1)([CH3:11])([CH3:10])[CH3:9]
|


|
Name
|
|
|
Quantity
|
149 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC(=C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](Cl)(CCCC)CCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-76 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The brown solution was stirred at −76° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at −76° C. for 15 min
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with saturated aqueous NH4Cl
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 50 mL EtOAc (2×)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 5 mL water and 5 mL brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed over 24 g SiO2 with EtOAc/Hexanes (gradient: 0-20% EtOAc)
|
|
Type
|
ADDITION
|
|
Details
|
All fractions containing product
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NC=C1)[Sn](CCCC)(CCCC)CCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 147 mg | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |